- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157
Cas no 923841-73-0 (2-Naphthaleneacetamide, N-2-pyridinyl-)
2-Naphthaleneacetamide, N-2-pyridinyl- Chemical and Physical Properties
Names and Identifiers
-
- N-2-Pyridinyl-2-naphthaleneacetamide
- hRIO2 kinase ligand-1
- 2-naphthalen-2-yl-~{N}-pyridin-2-yl-ethanamide
- AKOS034634059
- 923841-73-0
- DA-54095
- G8H
- CS-0897273
- EX-A8092
- Z85526788
- HY-156793
- 2-Naphthaleneacetamide, N-2-pyridinyl-
-
- Inchi: 1S/C17H14N2O/c20-17(19-16-7-3-4-10-18-16)12-13-8-9-14-5-1-2-6-15(14)11-13/h1-11H,12H2,(H,18,19,20)
- InChI Key: KXZCFXKLOSDNKK-UHFFFAOYSA-N
- SMILES: C1(NC(CC2C=CC3=C(C=CC=C3)C=2)=O)N=CC=CC=1
Computed Properties
- Exact Mass: 262.110613074g/mol
- Monoisotopic Mass: 262.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 42Ų
2-Naphthaleneacetamide, N-2-pyridinyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-156793-5mg |
hRIO2 kinase ligand-1 |
923841-73-0 | 99.95% | 5mg |
¥1400 | 2025-04-15 | |
| MedChemExpress | HY-156793-10mg |
hRIO2 kinase ligand-1 |
923841-73-0 | 99.95% | 10mg |
¥2300 | 2025-04-15 | |
| MedChemExpress | HY-156793-25mg |
hRIO2 kinase ligand-1 |
923841-73-0 | 99.95% | 25mg |
¥4600 | 2025-04-15 | |
| MedChemExpress | HY-156793-50mg |
hRIO2 kinase ligand-1 |
923841-73-0 | 99.95% | 50mg |
¥7300 | 2024-04-16 | |
| Ambeed | A2476874-5mg |
hRIO2 kinase ligand-1 |
923841-73-0 | 95% | 5mg |
$140.0 | 2024-04-16 | |
| Ambeed | A2476874-10mg |
hRIO2 kinase ligand-1 |
923841-73-0 | 95% | 10mg |
$230.0 | 2024-04-16 | |
| Ambeed | A2476874-25mg |
2-(Naphthalen-2-yl)-N-(pyridin-2-yl)acetamide |
923841-73-0 | 98% | 25mg |
$472.0 | 2025-04-15 | |
| Ambeed | A2476874-50mg |
2-(Naphthalen-2-yl)-N-(pyridin-2-yl)acetamide |
923841-73-0 | 98% | 50mg |
$802.0 | 2025-04-15 | |
| Ambeed | A2476874-100mg |
2-(Naphthalen-2-yl)-N-(pyridin-2-yl)acetamide |
923841-73-0 | 98% | 100mg |
$1364.0 | 2025-04-15 | |
| MedChemExpress | HY-156793-1mg |
hRIO2 kinase ligand-1 |
923841-73-0 | 99.95% | 1mg |
¥596 | 2025-04-15 |
2-Naphthaleneacetamide, N-2-pyridinyl- Production Method
Production Method 1
Production Method 2
- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363
Production Method 3
- Discovery of selective RIO2 kinase small molecule ligand, Biochimica et Biophysica Acta, 2015, 1854(10_Part_B), 1630-1636
2-Naphthaleneacetamide, N-2-pyridinyl- Raw materials
2-Naphthaleneacetamide, N-2-pyridinyl- Preparation Products
2-Naphthaleneacetamide, N-2-pyridinyl- Suppliers
2-Naphthaleneacetamide, N-2-pyridinyl- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Naphthaleneacetamide, N-2-pyridinyl-
Recent Advances in the Study of 2-Naphthaleneacetamide, N-2-pyridinyl- (CAS: 923841-73-0)
2-Naphthaleneacetamide, N-2-pyridinyl- (CAS: 923841-73-0) is a synthetic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. Recent studies have focused on elucidating its molecular mechanisms, biological activities, and potential as a lead compound for novel therapeutics. This research brief aims to summarize the latest findings related to this compound, providing insights into its current status and future directions in the field.
The compound, characterized by its naphthalene and pyridine moieties, has been investigated for its interactions with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Naphthaleneacetamide, N-2-pyridinyl- exhibits selective binding affinity towards specific protein kinases involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate its inhibitory effects, suggesting its potential as an anti-inflammatory agent. These findings are particularly relevant given the growing need for targeted therapies in chronic inflammatory diseases.
Further research has explored the compound's pharmacokinetic properties. A recent preclinical study highlighted its favorable absorption and metabolic stability, as evidenced by in vivo models. The study, conducted by a team at the University of Cambridge, reported that the compound maintained therapeutic plasma concentrations for extended periods, with minimal off-target effects. This positions 2-Naphthaleneacetamide, N-2-pyridinyl- as a promising candidate for further drug development, particularly in oral formulations.
In addition to its therapeutic potential, the compound has also been studied for its role in chemical biology. A 2024 publication in ACS Chemical Biology detailed its use as a molecular probe to investigate signal transduction pathways. The researchers employed fluorescence labeling techniques to track its intracellular distribution, revealing its ability to modulate specific signaling cascades. This application underscores the versatility of 2-Naphthaleneacetamide, N-2-pyridinyl- beyond traditional drug discovery.
Despite these advancements, challenges remain in optimizing the compound's efficacy and safety profile. Recent toxicological studies have identified dose-dependent hepatotoxicity in animal models, necessitating further structural modifications. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with a focus on enhancing selectivity and reducing adverse effects.
In conclusion, 2-Naphthaleneacetamide, N-2-pyridinyl- (CAS: 923841-73-0) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its dual role as a therapeutic candidate and a molecular tool highlights its broad applicability. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications, ensuring its potential is fully realized in addressing unmet medical needs.
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